7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane
Description
The compound 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane is a heterocyclic molecule featuring a seven-membered 1,4-thiazepane ring system. This scaffold incorporates sulfur and nitrogen atoms at positions 1 and 4, respectively. Key substituents include:
- A 2-chlorophenyl group at position 7, which may enhance lipophilicity and influence receptor binding.
- A 3-(4-fluorophenyl)-1-methylpyrazole-5-carbonyl moiety at position 4. The fluorophenyl group contributes to electronic effects and metabolic stability, while the methyl group on the pyrazole ring may sterically modulate interactions.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3OS/c1-26-20(14-19(25-26)15-6-8-16(24)9-7-15)22(28)27-11-10-21(29-13-12-27)17-4-2-3-5-18(17)23/h2-9,14,21H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKQUBHFGUEPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazepane ring and the chlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the phenyl rings.
Scientific Research Applications
7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, although specific applications require further research.
Industry: This compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Electronic Differences
- Heterocyclic Core : Unlike thiazole-pyrazole hybrids (e.g., ), the target compound’s 1,4-thiazepane core provides a larger ring system with enhanced conformational flexibility. This may improve binding to sterically demanding targets compared to rigid thiazole derivatives.
- Halogenation Patterns : The 2-chlorophenyl group in the target compound differs from 4-chlorophenyl analogs (e.g., ), which may alter π-π stacking or hydrophobic interactions. The 4-fluorophenyl substituent on the pyrazole is conserved in many analogs (e.g., ), suggesting its importance in electronic modulation.
- Acyl Groups : The pyrazole-5-carbonyl group distinguishes the target compound from BD79555’s trifluorobenzoyl group and the benzodioxole analog’s benzodioxole carbonyl . These variations impact electron-withdrawing effects and metabolic stability.
Hypothesized Bioactivity
- Fungicidal Activity : Epoxiconazole’s triazole-oxirane structure demonstrates the efficacy of halogenated aryl groups against fungal targets.
Biological Activity
The compound 7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and various biological activities of this compound, including antimicrobial, antimalarial, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 351.81 g/mol . The structure features a thiazepane ring, which is known for its diverse pharmacological properties.
Structural Formula
Key Functional Groups
- Thiazepane ring : Contributes to the compound's unique pharmacological profile.
- Chlorophenyl and fluorophenyl groups : These substituents are often associated with enhanced biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazepane ring followed by the introduction of the pyrazole and phenyl substituents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Synthesis Steps
- Formation of Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of chlorophenyl and fluorophenyl groups typically occurs through nucleophilic substitution methods.
- Final Characterization : Confirming the structure using NMR, MS, and IR spectroscopy.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazepanes exhibit significant antimicrobial properties. The antimicrobial activity can be assessed using methods such as the agar well diffusion method, which evaluates the effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
The results indicate that increasing concentrations lead to larger inhibition zones, suggesting a dose-dependent effect.
Antimalarial Activity
The antimalarial potential of this compound has also been investigated. In vivo studies using animal models have shown promising results against Plasmodium falciparum.
- Methodology : The efficacy was tested using Peter’s method, which involves infecting mice with malaria parasites and treating them with varying doses of the compound.
- Results : Significant reductions in parasitemia were observed at higher doses, indicating its potential as an antimalarial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These results indicate that the compound may inhibit cancer cell proliferation in a dose-dependent manner.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of thiazepane derivatives:
- Antimicrobial Study : A study published in Tropical Journal of Natural Product Research reported that thiazepane derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antimalarial Efficacy : Research conducted by Zhenpeng Shen demonstrated that similar compounds showed effective inhibition of malaria parasites in vitro .
- Anticancer Properties : A recent investigation into novel thiazepane compounds revealed promising anticancer activity against breast cancer cell lines .
Q & A
What methodologies are recommended for optimizing the synthesis of this compound to achieve high yield and purity?
Basic Research Question
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., acetic acid for acid-mediated condensation). Reaction progress should be monitored via TLC, and purification techniques like column chromatography or recrystallization can improve purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Which analytical techniques are most effective for structural characterization of this compound?
Basic Research Question
Combine spectroscopic methods (¹H/¹³C NMR for functional group analysis, FT-IR for carbonyl detection) with X-ray crystallography for unambiguous confirmation of the thiazepane and pyrazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, SHELX-based refinement (e.g., SHELXL) resolves bond lengths and angles .
How can researchers design biological assays to evaluate the compound’s therapeutic potential?
Advanced Research Question
Prioritize in vitro assays targeting pathways suggested by structural analogs (e.g., anti-inflammatory or anticancer activity). Use cell viability assays (MTT) on cancer cell lines, enzyme inhibition studies (e.g., COX-2), and receptor-binding assays. Dose-response curves and IC₅₀ calculations should be paired with controls (e.g., known inhibitors). Mechanism hypotheses should align with molecular docking predictions .
How should discrepancies in spectroscopic data between synthesized batches be resolved?
Advanced Research Question
Contradictions in NMR or HPLC profiles may arise from stereochemical impurities or residual solvents. Replicate synthesis under controlled conditions, and employ 2D NMR (COSY, HSQC) to confirm connectivity. Compare with computational predictions (DFT-based NMR chemical shifts) to identify misassignments. Purity thresholds (>95% via HPLC) must be enforced .
What computational approaches are suitable for predicting the compound’s binding modes with biological targets?
Advanced Research Question
Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors (e.g., kinases). Validate with molecular dynamics simulations (AMBER, GROMACS) to assess stability. Pair computational results with mutagenesis studies or SAR data to refine binding hypotheses. DFT calculations can predict electronic properties influencing reactivity .
How can reaction mechanisms for key synthetic steps (e.g., thiazepane ring formation) be elucidated?
Advanced Research Question
Employ isotopic labeling (e.g., ¹⁸O or deuterated reagents) to track atom transfer during cyclization. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Intermediate trapping (via quenching at low temperatures) and characterization by LC-MS provide mechanistic clues. Computational studies (transition state modeling) complement experimental data .
What criteria should guide the selection of solvents and catalysts for large-scale synthesis?
Basic Research Question
Prioritize solvents with high boiling points (e.g., DMF) for reflux conditions and green alternatives (e.g., ethanol) for sustainability. Catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps) must balance efficiency with ease of removal. Solvent recycling and catalyst recovery protocols should be integrated to minimize waste .
What strategies are effective for correlating structural modifications with pharmacological activity?
Advanced Research Question
Systematically synthesize derivatives with variations in the chlorophenyl or fluorophenyl groups. Use in vitro assays to quantify activity changes (e.g., IC₅₀ shifts). QSAR models can link substituent electronic parameters (Hammett constants) to bioactivity. X-ray structures of analogs bound to targets reveal critical interactions .
How can researchers address challenges in crystallizing this compound for X-ray studies?
Advanced Research Question
Optimize crystallization via solvent vapor diffusion (e.g., dichloromethane/hexane mixtures). Additives (chiral resolving agents) may induce crystal formation. For stubborn cases, co-crystallization with host molecules (e.g., cyclodextrins) or microseeding techniques can be effective. Low-temperature data collection minimizes thermal motion artifacts .
What methods are recommended for assessing the compound’s stability under physiological conditions?
Basic Research Question
Conduct accelerated stability studies (pH 2–9 buffers, 37°C) with HPLC monitoring. Identify degradation products via LC-MS and propose pathways (e.g., hydrolysis of the carbonyl group). Simulate metabolic conditions using liver microsomes to predict in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
